molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No. B1584783
CAS RN: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
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Description

4-Hydrazinobenzoic acid hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It may be used for the preparation of 4-(3-(2-(tert-butoxycarbonylamino)ethyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid .


Synthesis Analysis

The synthesis of 4-hydrazinobenzoic acid involves the addition of 4-aminobenzoic acid to 1N NaOH. The mixture is then added to 60 mL of 35% HCl at 0°C. NaNO2 is added dropwise for 10 minutes .


Molecular Structure Analysis

The molecular formula of 4-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2. It has an average mass of 188.612 Da and a monoisotopic mass of 188.035248 Da .


Chemical Reactions Analysis

4-Hydrazinobenzoic acid hydrochloride is involved in the synthesis of multi-substituted dihydropyrano[2,3-c]pyrazole derivatives .


Physical And Chemical Properties Analysis

4-Hydrazinobenzoic acid hydrochloride is a white to light yellow crystal powder . It has a molecular weight of 188.61 .

Scientific Research Applications

Organic Synthesis

4-Hydrazinobenzoic acid hydrochloride is an important raw material and intermediate used in organic synthesis . It’s often used in the preparation of other compounds due to its reactivity.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . For example, it can be used for the preparation of 4-(3-(2-(tert-butoxycarbonylamino)ethyl)-5-hydroxy-1H-pyrazol-1-yl)benzoic acid .

Anticancer Agents

A study has shown that 4-hydrazinobenzoic acid derivatives can be used in the development of anticancer agents . The study synthesized thirteen 4-hydrazinobenzoic acid derivatives and evaluated their in vitro cytotoxic activity. Some of the targets demonstrated potent inhibitory effects against HCT-116 and MCF-7 cancer cells. The IC 50 values ranged between 21.3 ± 4.1 and 28.3 ± 5.1 µM, respectively .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

There are ongoing studies on the use of 4-Hydrazinobenzoic acid hydrochloride in the development of anticancer agents . It is also being explored for its potential in the synthesis of multi-substituted dihydropyrano[2,3-c]pyrazole derivatives .

properties

IUPAC Name

4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

619-67-0 (Parent)
Record name 4-Carboxyphenylhydrazinium chloride
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DSSTOX Substance ID

DTXSID8020709
Record name 4-Hydrazinobenzoic acid hydrochloride
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinobenzoic acid hydrochloride

CAS RN

24589-77-3
Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Carboxyphenylhydrazinium chloride
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Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Record name 4-hydrazinobenzoic acid monohydrochloride
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M Morales-Toyo, N Cubillán, C Glidewell… - Journal of Molecular …, 2020 - Elsevier
The compound 4-hydrazinobenzoic acid hydrochloride (4-HBA), C 7 H 9 O 2 ·Cl, has been synthesized and characterized by FT-IR spectroscopy and X-ray diffraction. The compound …
Number of citations: 2 www.sciencedirect.com
HA Abuelizz, HM Awad, M Marzouk, FA Nasr… - Bioorganic …, 2020 - Elsevier
… 4-Hydrazinobenzoic acid hydrochloride was added in portions to a stirred solution of dimethyl-N-cyanoimidodithiocarbonate to derive 4-hydrazinobenzoic acid as a free base in yield of …
Number of citations: 7 www.sciencedirect.com
P Rangappa, A Ghosh, S Chitrapadi… - … Process Research & …, 2014 - ACS Publications
… In the next step AZD8329 was synthesized from the reactions of 6 and 4-hydrazinobenzoic acid hydrochloride 7 through two chemical transformations. The process is very efficient and …
Number of citations: 3 pubs.acs.org
FP Schmitz, J Windeln… - … Chemistry and Physics, 1985 - Wiley Online Library
… d~re~’,,~)): 90,5 g (0,48 mol) of 4-hydrazinobenzoic acid hydrochloride were dissolved in 400 ml of DMSO. During the subsequent addition of 200 ml(l,44 mol) of triethylamine a …
Number of citations: 4 onlinelibrary.wiley.com
J Whitt, C Duke, A Sumlin, SA Chambers, R Alnufaie… - Molecules, 2019 - mdpi.com
… A mixture of 4-hydrazinobenzoic acid hydrochloride (1, 1.980 g, 10.5 mmol), 3-acetylcoumarin (1.881 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in ethanol. Ethanol was …
Number of citations: 24 www.mdpi.com
M Abdel-Halim, H Tinsley, AB Keeton, M Weam… - Bioorganic …, 2020 - Elsevier
… The title compound was prepared by reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one (E1) and 4-hydrazinobenzoic acid hydrochloride according to the general procedure for …
Number of citations: 5 www.sciencedirect.com
DJ Dale - Organic process research & development, 2002 - ACS Publications
The requirement for a systematic approach to chemical reaction screening is described along with a comparison of results from some commercially available equipment. The limitations …
Number of citations: 12 pubs.acs.org
E Renard, M Moreau, PS Bellaye… - Journal of Medicinal …, 2021 - ACS Publications
… The first synthon (A), 3-isopropyl-4-hydrazinobenzoic acid hydrochloride, was synthesized in six steps starting from 2-isopropylaniline with a yield of 9%. (42) The second synthon (B), …
Number of citations: 9 pubs.acs.org
SL Grieco - 2018 - search.proquest.com
Probing for specific biomolecules in cellular systems provides the ability to study biochemical processes and refine our understanding of living systems. Bioorthogonal chemistry …
Number of citations: 0 search.proquest.com
C Phaosiri, C Yenjai, T Senawong, G Senawong… - Molecules, 2022 - mdpi.com
… The same procedure was carried out with 4-hydrazinobenzoic acid hydrochloride, 2-hydrazinopyridine, 2-hydrazinobenzothiazole, and 2-hydrazino-2-imidazoline to convert [6]-shogaol …
Number of citations: 3 www.mdpi.com

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